[1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
[1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone: is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Piperidine Derivative Synthesis: The intermediate is then reacted with piperidine to form the piperidin-2-yl derivative.
Pyrrolidine and Morpholine Coupling: The final step involves coupling the piperidin-2-yl derivative with a morpholin-4-ylmethyl pyrrolidine under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The compound’s ability to interact with specific enzymes or receptors is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the piperidine and pyrrolidine rings can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(Furan-2-carbonyl)piperidin-4-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone
- [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-2-yl]methanone
Uniqueness
The uniqueness of [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone lies in its specific arrangement of functional groups, which allows for a distinct set of chemical reactions and biological interactions. Compared to similar compounds, it may offer different pharmacokinetic properties or biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c24-19(22-8-6-16(15-22)14-21-9-12-26-13-10-21)17-4-1-2-7-23(17)20(25)18-5-3-11-27-18/h3,5,11,16-17H,1-2,4,6-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHJQUBPWYFLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCC(C2)CN3CCOCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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